![molecular formula C13H21N B13308953 N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine](/img/structure/B13308953.png)
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{bicyclo[221]hept-5-en-2-ylmethyl}cyclopentanamine is a compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated compounds, bases such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of saturated amines
Substitution: Formation of substituted amines
Wissenschaftliche Forschungsanwendungen
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-N,N-diphenylurea
- [Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane
Uniqueness
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific molecular interactions are required .
Eigenschaften
Molekularformel |
C13H21N |
|---|---|
Molekulargewicht |
191.31 g/mol |
IUPAC-Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)cyclopentanamine |
InChI |
InChI=1S/C13H21N/c1-2-4-13(3-1)14-9-12-8-10-5-6-11(12)7-10/h5-6,10-14H,1-4,7-9H2 |
InChI-Schlüssel |
BAHZOSBKKYXCQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NCC2CC3CC2C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


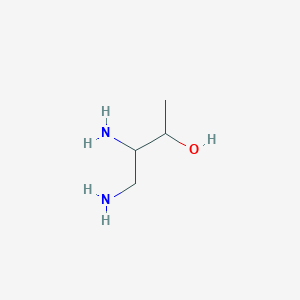
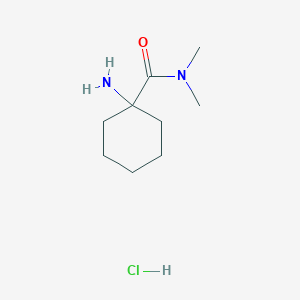
![4-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-2-ol](/img/structure/B13308883.png)
![(2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B13308889.png)
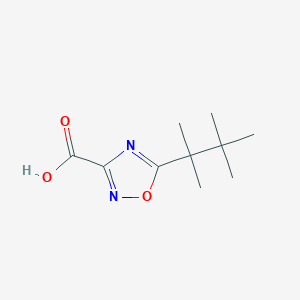
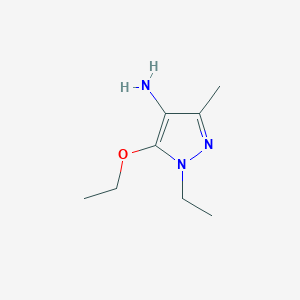
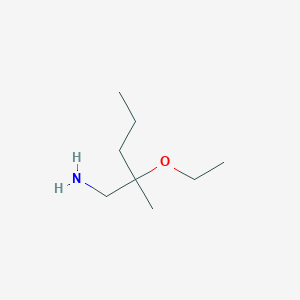
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine](/img/structure/B13308918.png)
![2-{4-[(2,2-Dimethylpropyl)amino]phenyl}ethan-1-ol](/img/structure/B13308919.png)
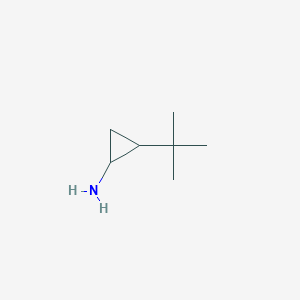
![2-[(1,1,1-Trifluoropropan-2-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13308933.png)
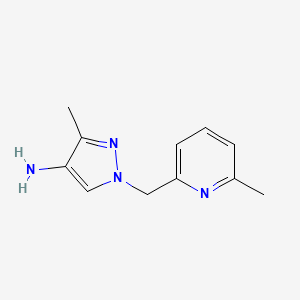
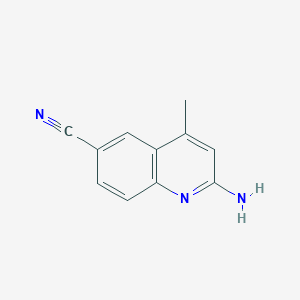
![{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene](/img/structure/B13308946.png)
